molecular formula C14H10Cl3N3O2 B14529862 N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide

Cat. No.: B14529862
M. Wt: 358.6 g/mol
InChI Key: HNAOTYYGGIXKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide typically involves the reaction of 2,3,5-trichloro-6-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorophene: A chlorinated bisphenol antiseptic with similar structural features.

    Triclosan: Another chlorinated compound with antimicrobial properties.

Uniqueness

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide is unique due to its specific hydrazinylidene linkage and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H10Cl3N3O2

Molecular Weight

358.6 g/mol

IUPAC Name

N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide

InChI

InChI=1S/C14H10Cl3N3O2/c15-9-6-10(16)13(21)12(11(9)17)20-19-7-18-14(22)8-4-2-1-3-5-8/h1-7,20-21H,(H,18,19,22)

InChI Key

HNAOTYYGGIXKQQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=N/NC2=C(C(=CC(=C2Cl)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=NNC2=C(C(=CC(=C2Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.